molecular formula C15H15ClN2O2 B6056751 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole

3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole

Cat. No. B6056751
M. Wt: 290.74 g/mol
InChI Key: SDOHDWXEWGZWEU-UHFFFAOYSA-N
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Description

3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole, also known as CI-994, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications.

Scientific Research Applications

3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole has been studied extensively for its potential therapeutic applications in cancer treatment, neurological disorders, and viral infections. In cancer treatment, 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. In neurological disorders, 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole has been studied for its potential to enhance memory and cognitive function in animal models of Alzheimer's disease and other neurodegenerative diseases. In viral infections, 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole has been shown to inhibit the replication of HIV and other viruses.

Mechanism of Action

The mechanism of action of 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole involves inhibition of histone deacetylase (HDAC) enzymes, which play a critical role in regulating gene expression. By inhibiting HDAC enzymes, 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole leads to increased acetylation of histone proteins, which in turn leads to changes in gene expression and cellular processes such as apoptosis and cell cycle regulation.
Biochemical and Physiological Effects
3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole has been shown to have a wide range of biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. In addition, 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole has been shown to enhance memory and cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole in lab experiments is its specificity for HDAC enzymes, which allows for targeted modulation of gene expression and cellular processes. However, one limitation of using 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole. Another area of interest is the use of 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, further studies are needed to better understand the mechanisms underlying the cognitive-enhancing effects of 3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole can be synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with pyrrolidine, followed by reaction with methyl isoxazole-5-carboxylate and subsequent deprotection of the resulting intermediate. The final product can be obtained through purification and isolation techniques.

properties

IUPAC Name

[2-(4-chlorophenyl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-9-13(17-20-10)15(19)18-8-2-3-14(18)11-4-6-12(16)7-5-11/h4-7,9,14H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOHDWXEWGZWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Chlorophenyl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole

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